molecular formula C9H14N2O3 B8373079 Ethyl 5-(2-hydroxypropyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2-hydroxypropyl)-1H-pyrazole-3-carboxylate

Cat. No. B8373079
M. Wt: 198.22 g/mol
InChI Key: SQURNDWTNOYCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921378B2

Procedure details

Into a flask containing ethyl diazoacetate (52.63 mmol, 6 g) in toluene (100 ml), 3-butyn-2-ol (78.94 mmol, 6.6 g) was added at RT and stirred at 100° C. for 5 h. The solvent was evaporated and the crude was purified by flash-chromatography. Yield 697 mg. 1H-NMR (400 MHz; CDCl3): δ 1.22-1.28 (m, 3H), 1.39 (t, 3H), 2.72-2.78 (m, 1H), 2.82-2.91 (m, 1H), 4.10-4.17 (m, 1H), 4.38 (q, 2H), 6.64 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-:2].[CH3:9][CH:10]([OH:13])[C:11]#[CH:12].[C:14]1(C)C=CC=CC=1>>[OH:13][CH:10]([CH3:9])[CH2:11][C:12]1[NH:2][N:1]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:14]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
6.6 g
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at RT
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash-chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OC(CC1=CC(=NN1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.